molecular formula C13H13BrINO2 B13920786 tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate

Cat. No.: B13920786
M. Wt: 422.06 g/mol
InChI Key: HJZMUBJOLFKLDA-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique substitution pattern, which includes bromine and iodine atoms, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives One common method includes the bromination of 1H-indole at the 7-position followed by iodination at the 3-positionThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve elevated temperatures and inert atmospheres to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities. The presence of bromine and iodine atoms may enhance the compound’s ability to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-bromo-3-iodo-1H-indole-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C13H13BrINO2

Molecular Weight

422.06 g/mol

IUPAC Name

tert-butyl 7-bromo-3-iodoindole-1-carboxylate

InChI

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)8-5-4-6-9(14)11(8)16/h4-7H,1-3H3

InChI Key

HJZMUBJOLFKLDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)I

Origin of Product

United States

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